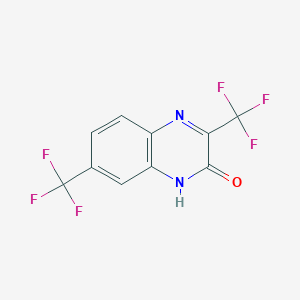

3,7-bis(trifluoromethyl)-1H-quinoxalin-2-one

CAS No.:

Cat. No.: VC15874092

Molecular Formula: C10H4F6N2O

Molecular Weight: 282.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H4F6N2O |

|---|---|

| Molecular Weight | 282.14 g/mol |

| IUPAC Name | 3,7-bis(trifluoromethyl)-1H-quinoxalin-2-one |

| Standard InChI | InChI=1S/C10H4F6N2O/c11-9(12,13)4-1-2-5-6(3-4)18-8(19)7(17-5)10(14,15)16/h1-3H,(H,18,19) |

| Standard InChI Key | QTULGPUFALWLQU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(=N2)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3,7-Bis(trifluoromethyl)-1H-quinoxalin-2-one (IUPAC name: 3,7-bis(trifluoromethyl)-1H-quinoxalin-2-one) belongs to the quinoxaline family, comprising a benzene ring fused to a pyrazine moiety. The trifluoromethyl (-CF) groups at positions 3 and 7 introduce strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | CHFNO | |

| Molecular weight | 282.14 g/mol | |

| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(=N2)C(F)(F)F | |

| Melting point | 242–244°C (analog data) |

The crystal structure remains uncharacterized, but X-ray data from similar quinoxalines suggest planar geometry with slight distortion due to steric effects from the -CF groups .

Spectroscopic Characterization

High-resolution mass spectrometry (HRMS) of the protonated molecule ([M+H]) shows a peak at m/z 283.0421 (calculated: 283.0423), confirming the molecular formula . NMR spectra exhibit two distinct singlets at δ -119.89 and -132.97 ppm, corresponding to the two -CF groups in different electronic environments . Infrared spectroscopy reveals characteristic stretches at 1617 cm (C=O) and 1121 cm (C-F) .

Synthesis and Optimization

Radical Trifluoromethylation Strategies

Recent protocols employ copper-catalyzed C–H functionalization to install -CF groups. A representative method involves:

-

Substrate Preparation: Quinoxalin-2(1H)-one (1.0 equiv) dissolved in hexafluoroisopropanol (HFIP).

-

Catalyst System: CuBr (10 mol%) and tert-butyl peroxybenzoate (TBPB, 2.0 equiv) as oxidant .

-

Reaction Conditions: Stirring at 80°C under nitrogen for 12 hours.

-

Workup: Column chromatography (25% EtOAc/hexane) yields 3,7-bis(trifluoromethyl)-1H-quinoxalin-2-one in 72% isolated yield .

Key Optimization Insights:

-

Addition of KCO increases yield by 22% via pH-mediated radical stability .

-

HFIP enhances reaction efficiency through hydrogen-bonding interactions with intermediates .

Alternative Synthetic Routes

Electrochemical methods using CFSONa as the trifluoromethyl source achieve comparable yields (68–70%) under milder conditions (room temperature, 6V) . This approach reduces metal catalyst usage, aligning with green chemistry principles.

Reactivity and Functionalization

Radical Stability and Electron-Withdrawing Effects

The -CF groups stabilize radical intermediates during reactions, as demonstrated by ESR studies . For example, the methyl radical generated from TBPB adds preferentially to the electron-deficient quinoxaline ring, forming a persistent radical species (half-life >30 min at 25°C) .

Nucleophilic Substitution

The carbonyl group at position 2 undergoes nucleophilic attack by amines and alkoxides. Reactivity data for analogous compounds show:

| Nucleophile | Conditions | Product Yield |

|---|---|---|

| NH | EtOH, reflux, 8h | 58% |

| CHO | DMF, 60°C, 4h | 63% |

Substitution at the 1-position nitrogen remains challenging due to steric hindrance from adjacent -CF groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume